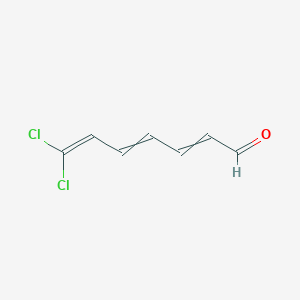
7,7-Dichlorohepta-2,4,6-trienal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7-Dichlorohepta-2,4,6-trienal is an organic compound characterized by its unique structure, which includes a heptatrienal backbone with two chlorine atoms attached at the 7th position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dichlorohepta-2,4,6-trienal typically involves the chlorination of hepta-2,4,6-trienal. One common method includes the use of chlorine gas in the presence of a catalyst under controlled conditions to ensure selective chlorination at the 7th position .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compound .
Analyse Chemischer Reaktionen
Types of Reactions: 7,7-Dichlorohepta-2,4,6-trienal undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the aldehyde group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
7,7-Dichlorohepta-2,4,6-trienal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 7,7-Dichlorohepta-2,4,6-trienal involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The pathways involved may include enzyme inhibition or activation, depending on the specific target and context .
Vergleich Mit ähnlichen Verbindungen
Hepta-2,4,6-trienal: Lacks the chlorine atoms, resulting in different reactivity and applications.
7,7-Dichlorobicyclo[4.1.0]heptane: Shares the dichloro substitution but has a different backbone structure, leading to distinct chemical properties.
Uniqueness: 7,7-Dichlorohepta-2,4,6-trienal is unique due to its combination of a conjugated trienal system with dichloro substitution, which imparts specific reactivity and potential for diverse applications in synthesis and material science .
Eigenschaften
CAS-Nummer |
59740-53-3 |
|---|---|
Molekularformel |
C7H6Cl2O |
Molekulargewicht |
177.02 g/mol |
IUPAC-Name |
7,7-dichlorohepta-2,4,6-trienal |
InChI |
InChI=1S/C7H6Cl2O/c8-7(9)5-3-1-2-4-6-10/h1-6H |
InChI-Schlüssel |
ZYTIOBFHZGNWDV-UHFFFAOYSA-N |
Kanonische SMILES |
C(=CC=C(Cl)Cl)C=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















